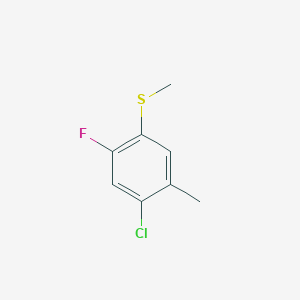

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane

Description

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a substituted phenyl ring with chlorine (4-position), fluorine (2-position), and methyl (5-position) groups, along with a methyl sulfane (-SMe) functional group. The compound’s halogenated aromatic system and sulfane moiety suggest unique electronic and steric properties that influence its reactivity, stability, and interactions in chemical or biological systems .

While direct references to this specific compound are absent in the provided evidence, insights can be extrapolated from structurally related sulfane sulfur compounds, such as benzofuran derivatives with methylsulfanyl groups (e.g., 5-chloro-2-(4-fluorophenyl)-3-methylsulfanyl-1-benzofuran) and other halogenated aryl sulfides . These analogs highlight the importance of halogen substituents in modulating lipophilicity, redox activity, and binding affinity in pharmacological contexts .

Properties

Molecular Formula |

C8H8ClFS |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

1-chloro-5-fluoro-2-methyl-4-methylsulfanylbenzene |

InChI |

InChI=1S/C8H8ClFS/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |

InChI Key |

SOPJYLRHZRZQEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)SC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions on appropriately substituted aromatic precursors to introduce the methyl sulfide group. The key synthetic step is the formation of a carbon-sulfur bond between the aromatic ring and the methylthio (-SMe) group.

Starting Materials

- 4-Chloro-2-fluoro-5-methylphenol or its halogenated aromatic derivatives are common starting points.

- Methylthiolating agents such as methylsulfonyl chloride or methylthiolate salts are employed to introduce the methyl sulfide group.

Synthetic Routes and Reaction Conditions

Nucleophilic Aromatic Substitution (SNAr)

- The aromatic ring bearing electron-withdrawing substituents (chloro and fluoro) activates the ring towards nucleophilic aromatic substitution.

- A typical approach involves reacting 4-chloro-2-fluoro-5-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of reagents.

- The reaction proceeds via displacement of a suitable leaving group (e.g., hydroxyl or halogen) by the methylsulfanyl nucleophile.

- Reaction temperatures are generally controlled between room temperature and moderate heating depending on the reactivity of substrates.

Thiolation via Sulfide Formation

- Alternatively, the synthesis can proceed through the reaction of halogenated benzylic derivatives with sodium sulfide or related sulfur nucleophiles.

- For example, benzylic bromides or chlorides can be reacted with aqueous sodium sulfide in tert-butanol at room temperature to yield bis-benzylic sulfides, which can be further converted to the desired methyl sulfide derivatives.

- The organic layer is then washed, dried, and concentrated to isolate the sulfide intermediate.

Oxidation and Purification

- Following sulfide formation, oxidation to sulfoxides or sulfones can be performed if desired using oxidants such as hydrogen peroxide.

- Purification is typically achieved by column chromatography on silica gel using gradients of petroleum ether and ethyl acetate or recrystallization from appropriate solvents.

Representative Reaction Scheme

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Chloro-2-fluoro-5-methylphenol + methylsulfonyl chloride, triethylamine, anhydrous solvent, RT to reflux | Formation of methyl sulfide via nucleophilic substitution |

| 2 | Aqueous Na2S, tert-butanol, RT, 1-24 h | Conversion of benzylic halide to bis-benzylic sulfide intermediate |

| 3 | H2O2 (30% aq), 0 °C to RT, 0.5-24 h | Optional oxidation to sulfoxides |

| 4 | Silica gel chromatography (Petroleum Ether/EtOAc gradient) | Purification of final product |

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- [^1H NMR](pplx://action/followup) : Methyl sulfide protons typically appear as singlets around δ 2.3–3.1 ppm.

- [^13C NMR](pplx://action/followup) : Aromatic carbons show characteristic shifts influenced by chloro and fluoro substituents.

- [^19F NMR](pplx://action/followup) : Fluorine substituent provides a distinct signal useful for confirming substitution pattern.

Mass Spectrometry (MS)

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation consistent with the molecular formula C8H8ClFS.

Purity Assessment

- Thin layer chromatography (TLC) and column chromatography are used to monitor reaction progress and purify products.

- Recrystallization yields analytically pure samples suitable for further applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-Chloro-2-fluoro-5-methylphenol | Methylsulfonyl chloride, triethylamine | Anhydrous solvent, RT to reflux | Moderate to high | Requires dry conditions to prevent hydrolysis |

| Sulfide Formation from Benzylic Halides | Benzylic bromide/chloride derivatives | Na2S, tert-butanol | RT, 1-24 h | High (50-100% over two steps) | Intermediate sulfides can be oxidized if desired |

| Oxidation to Sulfoxides (Optional) | Bis-benzylic sulfides | H2O2 (30% aq) | 0 °C to RT, 0.5-24 h | Variable | Monitored by TLC, quenched with Na2SO3 |

Research Results and Observations

- The nucleophilic aromatic substitution method benefits from the activating effects of chloro and fluoro substituents, which stabilize the Meisenheimer intermediate facilitating substitution.

- The regioselectivity of substitution is influenced by the electronic effects of substituents; the methyl group at the 5-position provides steric hindrance affecting reaction rates.

- Reaction monitoring by TLC and NMR ensures completion and purity.

- The sulfide intermediate is often used directly in subsequent reactions without isolation to improve overall yield and reduce purification steps.

- Oxidation to sulfoxides or sulfones provides access to derivatives with different chemical properties for further applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The sulfane group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Thiol.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in biochemical pathways. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfane Compounds

Key Observations:

- Sulfur Oxidation State : Unlike sulfoxides (e.g., methylsulfinyl derivatives in ), the target compound’s sulfide group (-SMe) is less polar, which may reduce solubility but improve membrane permeability .

Reactivity and Functional Comparisons

Sulfane sulfur compounds exhibit distinct reactivity profiles based on their sulfur oxidation state and substituents (Table 2).

Table 2: Reactivity and Functional Properties

Key Findings:

- Sulfane Sulfur Transfer: Like other sulfides, the target compound may participate in S-sulfhydration, modifying cysteine residues to form persulfides (-SSH), a mechanism linked to redox signaling and H2S release . However, its monovalent sulfur atom is less reactive than trisulfanes (e.g., garlic-derived foliogarlic trisulfanes), which rapidly release H2S .

- Antioxidant Potential: The halogenated aromatic system may enhance radical scavenging activity compared to non-halogenated sulfanes, akin to benzofuran derivatives with demonstrated antimicrobial effects .

- Oxidation Susceptibility : The methyl sulfane group is prone to oxidation, similar to 3-methylsulfanyl benzofurans, which form sulfoxides under mild conditions (e.g., using 3-chloroperoxybenzoic acid) .

Biological Activity

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈ClF₁S. Its structure features a phenyl ring substituted with chlorine, fluorine, and methyl groups, along with a methyl sulfide functional group. This unique combination of substituents may enhance its reactivity and biological interactions compared to other similar compounds.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as enzymes and receptors. The presence of halogens can enhance binding affinity to specific proteins, while the sulfane group may participate in redox reactions, influencing cellular processes. The compound's reactivity allows it to form sulfoxides and sulfones through oxidation, which may contribute to its biological effects.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

- Antibacterial Properties : Some studies suggest that this compound may possess antibacterial activity against various strains.

- Antifungal Activity : The compound may also demonstrate antifungal properties, making it a candidate for further investigation in treating fungal infections.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloroaniline | Amino group instead of methyl sulfide | Antibacterial properties |

| 2-Fluorobenzenesulfanyl | Sulfanyl group instead of methyl sulfide | Potentially neuroactive |

| 5-Methylthio-2-chlorobenzaldehyde | Aldehyde functional group | Antifungal activity |

| 3-Chloro-4-(trifluoromethyl)aniline | Trifluoromethyl instead of methyl sulfide | Anticancer properties |

Case Studies

- High-Throughput Experimentation : In pharmaceutical research, high-throughput experimentation has been employed to assess the efficacy of this compound against specific biological targets. This approach allows for rapid screening of multiple compounds to identify potential drug candidates .

- Structure-Activity Relationship Studies : Studies focusing on the effects of various substituents on the phenyl ring have shown that modifications can significantly alter the biological activity of similar compounds. For instance, the introduction of fluorine in para positions has been linked to increased potency in inhibiting specific enzymes involved in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.